4,5-Dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
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Overview
Description
4,5-Dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a complex organic compound belonging to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are widely recognized for their significant roles in biochemistry, particularly in the structure of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction where a pyrimidine derivative is reacted with a piperazine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4,5-Dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, particularly targeting the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydride, potassium carbonate, various halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the pyrimidine ring .
Scientific Research Applications
4,5-Dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and thereby influencing various cellular pathways. For example, it may inhibit certain enzymes involved in DNA replication, leading to reduced cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4,6-Dimethyl-2-(methylsulfanyl)pyrimidine: Lacks the piperazine and additional pyrimidine ring, resulting in different chemical properties and biological activities.
4-(4-Methylpiperazin-1-yl)-6-(4-phenylimidazol-1-yl)pyrimidin-2-ylamine:
Uniqueness
4,5-Dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H22N6S |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
4,5-dimethyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C16H22N6S/c1-11-9-14(18-10-17-11)21-5-7-22(8-6-21)15-12(2)13(3)19-16(20-15)23-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
OURBETGRBQGOEX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NC(=NC(=C3C)C)SC |
Origin of Product |
United States |
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